2-Chloro-4-methoxypyridine

Description

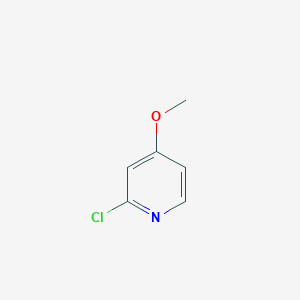

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTPFBWHUOWTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365830 | |

| Record name | 2-Chloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-69-2 | |

| Record name | 2-Chloro-4-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reductive Elimination:this is the Final Step of the Cycle. the Two Organic Groups on the Diorganopalladium Ii Complex Couple and Are Eliminated from the Metal Center, Forming the Final Cross Coupled Product and Regenerating the Active Pd 0 Catalyst, Which Can then Enter Another Catalytic Cycle.libretexts.orgnobelprize.orgfor This Step to Occur, the Organic Ligands Typically Need to Be in a Cis Orientation on the Palladium Complex.golden.com

Radical Reactions of 2-Chloro-4-methoxypyridine Derivatives

Derivatives of this compound can also participate in radical reactions, offering alternative pathways for functionalization. These reactions typically involve the generation of a radical species that then reacts with the pyridine (B92270) ring system.

One notable example is the monoalkylation of pyridines via radical mechanisms. rsc.org This can be achieved by converting the pyridine derivative into a more electrophilic N-methoxypyridinium salt. Reaction of N-methoxy-4-chloropyridinium salts with alkyl radicals, generated from sources like alkyl iodides, leads to the formation of alkylated pyridines. rsc.org The reaction proceeds under neutral conditions as no acid is required to activate the heterocycle. rsc.org

Another type of radical reaction is side-chain halogenation. For instance, the methyl group of a related compound, 2-chloro-4-methylpyridine, can be chlorinated via a radical reaction. google.com This process involves bubbling chlorine gas into a solution of the substrate in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN). google.com The initiator helps to form chlorine radicals, which then abstract a hydrogen atom from the methyl group, initiating a chain reaction that leads to mono-, di-, or trichlorination of the side chain. google.com

The table below outlines examples of radical reactions involving chloropyridine derivatives.

| Reaction Type | Substrate Type | Radical Source / Initiator | Product Type |

| Radical Alkylation | N-methoxy-4-chloropyridinium salt | Alkyl Iodides, Triethylborane | C-alkylated Pyridine |

| Side-Chain Chlorination | 2-chloro-4-methylpyridine | Chlorine gas, AIBN | Side-chain chlorinated pyridine |

These radical-based methods provide complementary strategies to the more common transition-metal-catalyzed cross-coupling reactions for modifying chloropyridine scaffolds.

Applications of 2 Chloro 4 Methoxypyridine in Advanced Organic Synthesis

2-Chloro-4-methoxypyridine as a Precursor for Complex Heterocyclic Systems

The reactivity of this compound, characterized by the labile chlorine atom susceptible to nucleophilic substitution and the methoxy (B1213986) group that can influence the electron density of the pyridine (B92270) ring, makes it an ideal starting material for the synthesis of more elaborate heterocyclic structures.

While the direct synthesis of traditional polycyclic aromatic hydrocarbons (PAHs) from this compound is not extensively documented, its utility as a precursor for polycyclic aza-aromatic systems is noteworthy. These compounds, which contain one or more nitrogen atoms within the aromatic framework, are of significant interest due to their diverse photophysical and biological properties.

One prominent strategy involves the photo-induced intramolecular quaternization of stilbazole derivatives. nih.gov In a general sense, a derivative of this compound could be envisaged to undergo a condensation reaction to form a stilbazole-like intermediate. Subsequent irradiation of this intermediate can lead to the formation of a polycyclic azonia-aromatic compound, which incorporates the pyridine ring into a larger, rigid, and planar aromatic system. For instance, the photocyclization of related 2-[2-(2-chlorophenyl)vinyl]quinolines has been shown to produce dibenzo[c,f]quinolizinium salts, a class of polycyclic azonia-aromatic compounds. nih.gov

The general transformation can be represented as:

| Reactant | Conditions | Product Class |

| Stilbazole derivative | Photocyclization (e.g., high-pressure mercury lamp) | Polycyclic azonia-aromatic salt |

This approach highlights the potential of this compound to serve as a foundational unit for the construction of complex, nitrogen-containing polycyclic systems that are isoelectronic to traditional PAHs and share some of their characteristic properties.

This compound is a key intermediate in the synthesis of various fused heterocyclic systems. The chlorine atom at the 2-position provides a reactive handle for annulation reactions, where an additional ring is built onto the pyridine scaffold.

A notable example is the synthesis of heteroaryl-fused pyrazoles. Although the direct use of this compound is not explicitly detailed in the available literature for this specific transformation, the synthesis of pyrazolo-pyridine and related fused heterocycles often proceeds through intermediates derived from chloropyridines. sigmaaldrich.com For example, a related compound, 2-chloro-5-methylpyridine (B98176) N-oxide, is utilized in the synthesis of heteroaryl-fused pyrazoles which act as p38 kinase inhibitors. sigmaaldrich.com

Furthermore, the synthesis of novel fused ring systems like bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazines has been accomplished starting from suitable 2-chloro pyridine derivatives. diva-portal.org These complex pentacyclic structures are built through a sequence of reactions, often initiated by the displacement of the chloro group. The synthesis of methoxypyridine-derived gamma-secretase modulators also showcases the construction of fused-ring systems where the methoxypyridine core is central to the final molecular architecture. nih.gov

A representative reaction scheme for the construction of a fused pyridine derivative is shown below:

| Starting Material | Reagent | Product Type |

| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Hydrazine hydrate | 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid | Pyrazolo[3,4-b]pyridine derivative |

This table is based on the synthesis of a related fused pyridine system. researchgate.net

Role in Chiral Synthesis and Asymmetric Transformations

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. google.com While direct applications of this compound as a chiral catalyst are still emerging, its potential as a component in asymmetric transformations is significant.

A key area of interest is its use as a chiral auxiliary or ligand. Research has shown that simple chloropyridines can play a crucial role in enhancing enantioselectivity in metal-catalyzed reactions. For instance, in the dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation, the addition of 2-chloropyridine (B119429) was found to significantly improve the enantiomeric excess of the cyclopropane (B1198618) product, particularly with ortho-substituted aryldiazoacetates. rsc.orgrsc.org This suggests that the pyridine nitrogen can coordinate to the metal center, modifying the chiral environment around the catalyst and thereby influencing the stereochemical outcome of the reaction. It is plausible that this compound could function similarly, with the methoxy group potentially fine-tuning the electronic and steric properties of the ligand.

The synthesis of chiral ligands based on pyridine scaffolds is another important application. While a direct synthesis starting from this compound is not explicitly detailed, the synthesis of highly effective chiral dipyridylphosphine ligands, such as P-phos, starts from the related 2,6-dimethoxypyridine. acs.org This process involves lithiation and subsequent phosphination to introduce the chiral phosphine (B1218219) groups. A similar strategy could be envisioned for this compound, leading to novel chiral phosphine ligands.

| Catalyst System | Reaction Type | Role of Pyridine Derivative | Observed Effect |

| Rh₂(R-TPPTTL)₄ | Asymmetric Cyclopropanation | Additive (2-chloropyridine) | Improved enantioselectivity (e.g., from 55-77% ee to 84-92% ee) rsc.org |

| Ru-P-phos | Asymmetric Hydrogenation | Chiral Ligand (derived from 2,6-dimethoxypyridine) | High enantioselectivity (e.g., up to 96.2% ee for Naproxen synthesis) acs.org |

Development of Novel Reagents and Catalysts Utilizing this compound Scaffolds

The functional group handles on this compound make it an attractive scaffold for the development of new reagents and catalysts. The ability to modify both the 2- and 4-positions allows for the creation of tailored molecules with specific catalytic properties.

As discussed previously, the synthesis of chiral phosphine ligands from methoxypyridine precursors is a promising avenue. acs.org These ligands, when complexed with transition metals like ruthenium, have demonstrated high efficiency in asymmetric hydrogenation reactions. The development of analogous ligands from this compound could lead to a new class of catalysts with unique reactivity and selectivity profiles.

Furthermore, a patent has disclosed the use of an N-heterocyclic carbene (NHC) palladium(II) complex, which incorporates a derivative of this compound, as a catalyst. google.com NHCs are a significant class of ligands in modern catalysis, and their incorporation into a palladium complex suggests applications in cross-coupling and other carbon-carbon bond-forming reactions.

Another area of interest is the use of para-substituted pyridines in Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization technique used to enhance NMR signals. whiterose.ac.uk The efficiency of the iridium catalyst used in SABRE is dependent on the electronic properties of the pyridine substrate. The unique substitution pattern of this compound could be exploited to design novel substrates or ligands for this advanced analytical technique.

| Catalyst/Reagent Type | Potential Application | Key Feature |

| Chiral Dipyridylphosphine Ligands | Asymmetric Hydrogenation | Atropisomeric chirality |

| N-Heterocyclic Carbene (NHC) Palladium(II) Complex | Cross-Coupling Reactions | Robust and efficient catalysis |

| Iridium-Pyridine Complexes | SABRE Hyperpolarization | Tunable electronic properties for enhanced signal amplification |

Medicinal Chemistry and Pharmaceutical Research Involving 2 Chloro 4 Methoxypyridine

2-Chloro-4-methoxypyridine as a Scaffold for Biologically Active Molecules

The structure of this compound is of great interest in medicinal chemistry. The pyridine (B92270) ring is a common feature in many approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and other interactions with biological targets. researchgate.netnih.gov The chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, allowing for the straightforward attachment of other molecular fragments, while the methoxy (B1213986) group at the 4-position can influence the molecule's solubility, stability, and electronic properties. sigmaaldrich.comyoutube.com This combination makes the compound a versatile intermediate for creating more complex molecules with desired biological activities. Derivatives are utilized in the synthesis of a wide range of compounds, including kinase inhibitors and agents targeting various diseases.

The utility of this compound as a starting material is evident in the design and synthesis of numerous drug leads and analogues. Its derivatives are key intermediates in creating compounds for diverse therapeutic targets. For instance, the introduction of a methoxypyridine motif into certain molecular scaffolds has been shown to improve activity and physicochemical properties, such as solubility. nih.gov

Researchers have successfully synthesized a variety of biologically active compounds using this scaffold. Notable examples include:

Gamma-secretase modulators (GSMs): In the search for treatments for Alzheimer's disease, methoxypyridine-containing scaffolds were identified as promising replacements for previous core structures, leading to analogs with improved potency and solubility. nih.gov

Antitubercular agents: A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to a 2-methoxypyridine (B126380) moiety were designed and synthesized, showing potent activity against Mycobacterium tuberculosis. researchgate.net

Anticancer agents: The compound serves as an intermediate in the synthesis of complex molecules designed as anticancer agents, such as those targeting monocarboxylate transporter 4 (MCT4). researchgate.net Additionally, derivatives like 2-methoxypyridine-3-carbonitriles have been synthesized and shown to possess significant cytotoxic effects against various cancer cell lines. mdpi.com

Table 1: Examples of Drug Leads Synthesized Using a Methoxy-Pyridine Scaffold

| Compound Class | Therapeutic Target/Area | Key Synthetic Feature | Reference |

|---|---|---|---|

| Tetrahydroindazole derivatives | Alzheimer's Disease (γ-secretase modulation) | Incorporation of a methoxypyridyl B-ring to improve activity and solubility. | nih.gov |

| Pyrrolo[3,2-b]pyridine-3-carboxamides | Tuberculosis (Anti-TB) | Linkage of a 2-methoxypyridine derivative to a pyrrolopyridine core. | researchgate.net |

| Pyridine-3-carbonitriles | Cancer (Cytotoxic agents) | Condensation of chalcones with malononitrile (B47326) to form the 2-methoxypyridine-3-carbonitrile core. | mdpi.com |

| Kinase Inhibitors | Cancer, Inflammation | Use of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine as a key intermediate. |

The pyridine ring itself is a critical component contributing to the pharmacological activity of molecules derived from this compound. As a bioisostere of a benzene (B151609) ring, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. researchgate.netnih.gov This feature can enhance the binding affinity and specificity of a drug candidate. smolecule.com

Applications in Specific Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in the development of agents for several major diseases.

Derivatives of this compound are utilized as intermediates in the synthesis of potential anti-inflammatory drugs. smolecule.comchemimpex.com Research has indicated that related halogenated pyridine structures can serve as building blocks for compounds with anti-inflammatory effects. One key area of application is in the development of cyclooxygenase (COX) inhibitors. For example, derivatives of the closely related compound 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine have shown potential as COX-2 inhibitors, which are a major target for anti-inflammatory therapies. The development of pyrimidine-based anti-inflammatory agents, which are structurally analogous to pyridines, often involves the use of chlorinated intermediates to build the final active molecules. rsc.org

The this compound framework is a recurring motif in the research and development of new anti-cancer agents. smolecule.comchemimpex.com It serves as a key intermediate for synthesizing kinase inhibitors, a major class of modern cancer therapeutics.

A notable example is the synthesis of a series of 2-methoxypyridine-3-carbonitrile derivatives bearing various aryl substituents. mdpi.com Several of these compounds were screened for their in-vitro cytotoxicity against liver, prostate, and breast cancer cell lines, with some showing promising antiproliferative effects at low micromolar concentrations. mdpi.com The research concluded that nitro, methoxy, and chloro substituents on an attached benzene ring were beneficial for enhancing cytotoxic activity. mdpi.com

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected 2-Methoxypyridine-3-carbonitrile Derivatives

| Compound | Substituent on Aryl Ring | HepG2 (Liver Cancer) | DU145 (Prostate Cancer) | MBA-MB-231 (Breast Cancer) |

|---|---|---|---|---|

| 5d | 4-Chloro | 1.54 | 1.22 | 1.89 |

| 5g | 4-Nitro | 1.12 | 1.01 | 1.43 |

| 5h | 3-Nitro | 2.11 | 1.98 | 2.01 |

| 5i | 3-Bromo, 6-Methoxy | 2.15 | 2.03 | 2.33 |

Furthermore, more complex molecules incorporating the chloro- and methoxy-pyridine structure have been developed as specific probes and potential drugs. One such molecule, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, was identified as a highly selective inhibitor of monocarboxylate transporter 4 (MCT4), a protein implicated in cancer cell metabolism and tumor growth. researchgate.net

The this compound scaffold is also employed in the synthesis of compounds with antimicrobial and antitubercular properties. chemimpex.com Pyridine alkaloids, in general, are known to exhibit significant antimicrobial activity against a variety of pathogens. mdpi.com

A novel series of compounds linking a pyrrolo[3,2-b]pyridine-3-carboxamide core to a 2-methoxypyridine moiety was designed specifically for antitubercular activity. researchgate.net Several of these synthesized compounds demonstrated potent activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values comparable to the reference drug Pyrazinamide. researchgate.net The same study found that compounds with 4-chlorophenyl and 4-fluorophenyl groups also exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net In a separate line of research, riminophenazine derivatives containing a 2-methoxypyridyl substituent were synthesized and evaluated for their effectiveness against M. tuberculosis. nih.gov

Table 3: Antimicrobial Activity of Pyrrolopyridine-Linked 2-Methoxypyridine Derivatives

| Compound | Substituent | Anti-TB MIC (µg/mL) vs M. tuberculosis | Antibacterial Zone of Inhibition (mm) vs E. coli (200 µg/mL) | Antibacterial Zone of Inhibition (mm) vs S. aureus (200 µg/mL) |

|---|---|---|---|---|

| 8m | 4-Fluorophenyl | 3.12 | 28 | 27 |

| 8n | 4-Chlorophenyl | 3.12 | 28 | 28 |

| 8i | 4-Methoxyphenyl | 3.12 | 18 | 18 |

| Pyrazinamide | Reference Drug | 3.12 | - | - |

| Chloramphenicol | Reference Drug | - | 30 | 30 |

Enzyme Inhibitor Design (e.g., CHK1 inhibitors)

The this compound framework and its derivatives, particularly nicotinonitriles (cyanopyridines), are valuable in the design of enzyme inhibitors. ekb.eg A key area of this research is the development of inhibitors for Checkpoint kinase 1 (CHK1), a serine/threonine kinase crucial to the DNA damage response pathway. nih.govnih.gov By halting the cell cycle, CHK1 allows time for DNA repair, making it a prime target in cancer therapy. nih.govnih.gov Inhibiting CHK1 can sensitize cancer cells to the effects of DNA-damaging chemotherapy agents. nih.gov

Nicotinonitrile derivatives have been identified for their therapeutic potential as CHK1 inhibitors. ekb.eg The synthesis of these complex inhibitors often involves key intermediates like 2-chloro-3-nicotinonitrile, which can be prepared from nicotinonitrile precursors. ekb.eg The design of novel CHK1 inhibitors has involved hybridizing different molecular scaffolds, including aminopyridines, to optimize potency and selectivity. nih.gov For instance, researchers have successfully generated potent and orally bioavailable CHK1 inhibitors by combining elements from different lead compounds, where the pyridine ring plays a crucial role in the molecule's interaction with the kinase. nih.gov

While several CHK1 inhibitors have entered clinical trials, many are administered intravenously and can lack selectivity over other kinases like CHK2. nih.gov The development of new inhibitor series, such as 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, demonstrates the ongoing effort to improve properties like oral bioavailability and selectivity, with the pyridine motif remaining a central component in these advanced designs. nih.gov

Antihistamine Development

The pyridine ring, a core component of this compound, is a fundamental structural feature in many antihistamine drugs. researchgate.net These drugs are used to treat allergic conditions by blocking the action of histamine (B1213489) at H1 receptors. drpress.org Second-generation antihistamines, in particular, were developed to minimize central nervous system side effects like drowsiness that were common with earlier drugs. researchgate.netdrpress.org

Loratadine (B1675096) is a prominent second-generation antihistamine featuring a tricyclic structure that incorporates a pyridine ring. researchgate.netdrpress.org Its design allows for selective binding to peripheral H1 receptors with low penetration of the blood-brain barrier, thereby reducing sedative effects. drpress.org The synthesis of loratadine can start from materials like 2-cyano-3-methylpyridine, showcasing the direct lineage from simple pyridine derivatives to complex therapeutic agents. drpress.org

Further development in this class has led to analogues with modified properties. For example, desloratadine (B1670295), an active metabolite of loratadine, is also a potent antihistamine. drpress.org Research has also focused on creating derivatives with prolonged residence time at the H1 receptor, which can be a predictor of in vivo efficacy. acs.org Studies on analogues of desloratadine and rupatadine, where various substituents are added to the core structure, have shown that modifications to the pyridine-containing framework can significantly alter the drug-target binding kinetics. acs.org This highlights the continuous exploration of pyridine chemistry in the quest for improved antihistamines.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making systematic chemical modifications. For derivatives of methoxypyridine, SAR studies have provided critical insights into how different substituents influence their therapeutic potential, such as anticancer activity. nih.govresearchgate.net

A study involving a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles demonstrated the impact of substitutions on cytotoxic effects against various cancer cell lines. nih.gov The research explored how replacing the aromatic substituent at the 4-position of the pyridine ring with different groups (e.g., 4-methylbenzene, 4-chlorobenzene, 4-bromobenzene) altered the compound's potency. nih.gov

The findings indicated that pyridine-3-carbonitrile (B1148548) derivatives generally showed more potent inhibition against cancer cells than related pyridine derivatives lacking the carbonitrile group. nih.gov Specifically, compounds with certain halogen substitutions on the aryl ring exhibited very strong cytotoxic activity. nih.gov For instance, derivatives 5d, 5h, and 5i in the study showed significant activity against HepG2 (liver cancer) cell lines, with IC₅₀ values comparable to the standard anticancer drug 5-fluorouracil. nih.gov These results provide important justifications for further development of these compounds as anticancer agents and underscore the value of SAR in identifying key structural features for enhanced biological function. nih.gov

Table 2: Cytotoxic Activity (IC₅₀ in µM) of selected 2-methoxypyridine-3-carbonitrile derivatives This table illustrates the structure-activity relationship by showing how different substituents on the aryl ring (R) affect the cytotoxic potency against three human cancer cell lines.

| Compound | R Substituent | HepG2 (Liver) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MBA-MB-231 (Breast) IC₅₀ (µM) |

| 5a | -H | >100 | >100 | >100 |

| 5c | 4-Cl | >100 | >100 | >100 |

| 5d | 4-Br | 1.53 ± 0.12 | 10.43 ± 0.18 | 3.21 ± 0.21 |

| 5h | 2,4-di-Cl | 1.53 ± 0.09 | 2.14 ± 0.09 | 4.61 ± 0.34 |

| 5i | 4-CF₃ | 1.53 ± 0.15 | 1.49 ± 0.11 | 1.38 ± 0.09 |

| 5-fluorouracil | (Reference Drug) | 1.65 ± 0.09 | 2.21 ± 0.28 | 185.48 ± 0.48 |

Source: Data adapted from The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. nih.gov

Computational Drug Design Approaches for this compound Analogues

Computational drug design has become an indispensable tool in modern pharmaceutical research, accelerating the discovery process while reducing costs. taylorandfrancis.com These methods, broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD), are widely applied to pyridine-containing scaffolds to predict and optimize their therapeutic activities. taylorandfrancis.comnih.gov The goal is to screen vast chemical libraries rapidly and identify promising candidates for further experimental validation. taylorandfrancis.com

For analogues of this compound, computational approaches are used to explore their potential as inhibitors for various biological targets. researchgate.net These in silico techniques allow researchers to build models that predict how a molecule will behave, its potential binding affinity to a target protein, and its pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). mdpi.com This predictive power helps in prioritizing which novel compounds to synthesize and test, making the drug development pipeline more efficient. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a key computational technique in SBDD that predicts the preferred orientation of a ligand when bound to the active site of a target protein. mdpi.comnih.gov This method is used to understand the molecular basis of a ligand's activity and to predict the binding affinity of novel compounds. nih.gov For derivatives of this compound, docking studies have been instrumental in identifying potential inhibitors for various diseases.

For example, a study on methyl 2-chloro-6-methyl pyridine-4-carboxylate, a related pyridine derivative, used molecular docking to confirm its potential as a drug candidate for treating irritable bowel syndrome (IBS). researchgate.net Similarly, docking studies on pyridine carboxamide derivatives helped to elucidate their binding mode with the enzyme urease, guiding the development of more potent inhibitors. nih.gov These analyses reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's binding pocket. researchgate.netnih.gov By visualizing and analyzing these ligand-protein interactions, chemists can rationally design new analogues with improved affinity and selectivity for the target. researchgate.net

In Silico Screening and Virtual Library Design

In silico or virtual screening is a computational method used to search large databases of chemical compounds to identify molecules that are likely to bind to a drug target. nih.govnih.gov This approach is particularly powerful when combined with the design of virtual libraries—computationally generated collections of molecules based on a common scaffold, such as this compound. nih.gov

The process often begins with the creation of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov This model is then used as a filter to screen large compound databases or custom-designed virtual libraries for molecules that match these features. nih.govnih.gov This technique has been successfully used to identify novel inhibitors for targets like factor Xa and β-tubulin. nih.govnih.gov By designing a combinatorial library of virtual compounds and screening them with selective pharmacophore models, researchers can efficiently explore a vast chemical space to discover novel and potent drug candidates before committing to their chemical synthesis. nih.govnih.gov

ADMET Prediction and Pharmacokinetic Modeling

In contemporary drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to prevent late-stage failures. For derivatives of this compound, which serve as building blocks for various biologically active agents, in silico computational tools are frequently employed to predict their pharmacokinetic and physicochemical properties. These predictive studies help to prioritize which compounds should be synthesized and advanced to more resource-intensive in vitro and in vivo testing.

Research in this area often utilizes a suite of software and web-based platforms, such as SwissADME, Pre-ADMET, and other QSAR (Quantitative Structure-Activity Relationship) models, to evaluate key drug-like properties. nih.govfrontiersin.org These models calculate various molecular descriptors that influence a compound's behavior in the body.

For instance, studies on various pyridine derivatives, which share the core heterocyclic system with this compound, highlight the importance of these predictions. nih.govauctoresonline.org Computational analyses typically focus on parameters governed by established guidelines like Lipinski's Rule of Five and Veber's Rule to estimate oral bioavailability. auctoresonline.orgmdpi.com Properties such as lipophilicity (log P), topological polar surface area (TPSA), aqueous solubility (log S), and the potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes are routinely modeled. frontiersin.orgmdpi.com

A study on pyridine carboxamide derivatives used the SwissADME server to calculate the ADMET profiles of newly synthesized compounds. mdpi.com The analysis predicted favorable oral bioavailability and high gastrointestinal (GI) absorption for the entire series, indicating their potential as orally administered drugs. mdpi.com Similarly, research on other pyridine and pyrimidine (B1678525) derivatives has used in silico tools to predict physicochemical and pharmacokinetic characteristics, which are then presented in detailed tables to guide further development. nih.govtandfonline.com

The BOILED-Egg model, a common predictive tool, is often used to forecast a molecule's passive gastrointestinal absorption and its ability to penetrate the blood-brain barrier (BBB). frontiersin.org For example, in a study of chloro and nitro indolinone derivatives, this model was applied to assess their likely absorption and CNS distribution profiles. frontiersin.org

The following tables provide an example of the types of data generated during in silico ADMET predictions for hypothetical derivatives incorporating the this compound scaffold.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound Derivatives

This table outlines key molecular descriptors calculated to assess the drug-likeness of hypothetical compounds based on Lipinski's and Veber's rules. These parameters help predict the oral bioavailability of a potential drug candidate.

| Compound ID | Molecular Weight ( g/mol ) | Log P (o/w) | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Rotatable Bonds | Lipinski Violations |

| Derivative A | 385.42 | 3.15 | 1 | 5 | 75.6 | 4 | 0 |

| Derivative B | 450.55 | 4.20 | 2 | 6 | 95.8 | 7 | 0 |

| Derivative C | 520.61 | 5.35 | 3 | 7 | 110.2 | 9 | 1 (LogP > 5) |

Table 2: Predicted ADME Properties of this compound Derivatives

This table details the predicted absorption, distribution, metabolism, and excretion characteristics of the hypothetical derivatives. These predictions are crucial for understanding how a drug candidate will behave within a biological system.

| Compound ID | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Log Kp (skin perm.) |

| Derivative A | High | Yes | No | Yes | No | No | Yes | -6.8 cm/s |

| Derivative B | High | No | Yes | No | Yes | No | Yes | -7.2 cm/s |

| Derivative C | High | No | Yes | Yes | Yes | Yes | Yes | -7.9 cm/s |

These computational models serve as an essential filtering mechanism, allowing medicinal chemists to focus on synthesizing derivatives with the most promising pharmacokinetic profiles, thereby optimizing the path to identifying viable drug candidates. nih.govauctoresonline.org By integrating these predictive methods early, researchers can design new molecules, such as kinase inhibitors or other targeted therapies that incorporate the this compound moiety, with a higher probability of success in later preclinical and clinical stages. tandfonline.comnih.govmdpi.com

Computational and Spectroscopic Investigations of 2 Chloro 4 Methoxypyridine and Its Derivatives

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like 2-Chloro-4-methoxypyridine. These computational methods allow for the detailed exploration of molecular geometry, electronic structure, and reactivity.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For pyridine (B92270) derivatives, these studies often focus on the planarity of the ring and the orientation of its substituents. Studies on related 2-methoxypyridine (B126380) derivatives have shown that they can possess a slightly non-planar, bent conformation. researchgate.netrsc.org In the case of this compound, computational analysis would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, a key aspect would be the orientation of the methoxy (B1213986) group (-OCH₃) relative to the pyridine ring. The rotation around the C4-O bond can lead to different conformers, and DFT calculations can predict the most stable orientation and the energy barriers between different conformations. The planarity of the pyridine ring is a significant factor, though substituents can cause minor distortions. For instance, in a related compound, 2-[chloro(4-methoxyphenyl)methyl]-5,5-dimethyl-2-(4-methoxyphenyl)cyclohexane-1,3-dione, the two benzene (B151609) rings are inclined to one another by 41.38 (6)°. nih.gov

Table 1: Predicted Structural Parameters for Chloro-Methoxy Pyridine Derivatives Note: Data is inferred from computational studies on analogous compounds.

| Parameter | Typical Value | Description |

|---|---|---|

| C-Cl Bond Length | ~1.74 Å | The distance between the carbon atom of the pyridine ring and the chlorine atom. |

| C-O Bond Length | ~1.36 Å | The distance between the C4 carbon of the ring and the oxygen atom of the methoxy group. |

| Ring C-N Bond Lengths | ~1.33-1.34 Å | The lengths of the bonds between the nitrogen and adjacent carbon atoms in the pyridine ring. |

| Ring C-C Bond Lengths | ~1.38-1.40 Å | The lengths of the carbon-carbon bonds within the aromatic pyridine ring. |

| C-N-C Bond Angle | ~117° | The angle within the pyridine ring centered at the nitrogen atom. |

The electronic properties of a molecule are key to understanding its reactivity. DFT provides several metrics for this analysis.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. For a related compound, 4-(2-(4-octyloxyphenyl)-6-methoxypyridin-4-yl)benzonitrile, the HOMO and LUMO energy levels were determined to be -5.06 eV and -3.17 eV, respectively, resulting in a band gap of 1.89 eV. researchgate.net For halogenated heterocyclic compounds, the location of LUMO lobes on the carbon-halogen bond is often correlated with reactivity in nucleophilic substitutions. wuxibiology.com

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de It is used to predict how a molecule will interact with other charged species. uni-muenchen.dechemrxiv.orgchemrxiv.org Different colors on the map indicate regions of varying potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atom and the oxygen atom of the methoxy group. researchgate.net

Blue: Regions of most positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net These are typically found around hydrogen atoms.

Green: Regions of neutral or near-zero potential. wolfram.com MEP maps are valuable for understanding non-covalent interactions and predicting sites for chemical reactions. researchgate.net

Fukui Functions: Fukui functions are used within DFT to identify the most reactive sites in a molecule. harbinengineeringjournal.comharbinengineeringjournal.com They quantify the change in electron density at a specific point when an electron is added to or removed from the system. This helps in predicting the sites for nucleophilic attack (where an electron is added to the LUMO), electrophilic attack (where an electron is removed from the HOMO), and radical attack. researchgate.netnih.gov For a molecule like this compound, Fukui functions would help pinpoint which of the carbon atoms on the pyridine ring is most susceptible to a given type of reaction.

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. uni-muenchen.dewikipedia.orgucsb.edu This method provides valuable information about charge distribution and interactions within the molecule. nih.gov

NBO analysis quantifies the delocalization of electron density from filled "donor" orbitals (like bonding orbitals or lone pairs) to empty "acceptor" orbitals (typically antibonding orbitals). uni-muenchen.de These donor-acceptor interactions correspond to hyperconjugation and resonance effects, which stabilize the molecule. For this compound, key interactions would include:

Delocalization of the lone pair electrons from the nitrogen atom (n_N) into the antibonding π* orbitals of the C-C bonds in the ring.

Interaction of the oxygen lone pairs (n_O) of the methoxy group with the ring's π* system.

Interactions involving the chlorine atom's lone pairs and adjacent σ* orbitals.

The strength of these interactions is estimated using second-order perturbation theory, where a higher interaction energy (E(2)) indicates a more significant delocalization and stabilization. uni-muenchen.de This analysis helps explain the electronic effects of the chloro and methoxy substituents on the pyridine ring's reactivity.

Molecules with significant charge separation, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. jhuapl.edu These materials interact with intense electromagnetic fields, like those from a laser, to produce new fields with altered frequencies. DFT calculations are a powerful tool for predicting the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response.

While specific studies on this compound are not prevalent, research on similar structures, like 2-Chloro-4'-methoxy benzoin, has explored NLO properties. harbinengineeringjournal.com For this compound, the methoxy group acts as an electron donor and the chloro-substituted pyridine ring acts as an electron acceptor. This donor-acceptor framework, coupled with the delocalized π-electron system of the ring, suggests a potential for NLO activity that can be quantified through DFT calculations. nih.gov

Advanced Spectroscopic Characterization Techniques

Experimental spectroscopy provides data that can be used to validate and complement computational findings.

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. nih.gov Each peak in the spectrum corresponds to a specific molecular vibration, such as the stretching or bending of bonds. DFT calculations are frequently used to compute the vibrational frequencies and intensities, which can then be compared to experimental spectra to confirm the molecular structure and assign the observed vibrational bands. nih.govnih.gov

For this compound, the vibrational spectrum would be characterized by several key regions. Studies on highly analogous compounds like 2-chloro-6-methoxypyridine (B123196) and 2-amino-4-chloro-6-methoxypyrimidine (B129847) provide a strong basis for assigning these vibrations. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for Chloro-Methoxy Pyridine Derivatives Note: Wavenumbers are based on experimental and DFT-calculated data from analogous compounds like 2-chloro-6-methoxypyridine. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of the carbon-hydrogen bonds on the pyridine ring. |

| C-H Stretch (Methyl) | 2950 - 3000 | Asymmetric and symmetric stretching of the C-H bonds in the methoxy group. |

| C=C, C=N Ring Stretch | 1400 - 1600 | Stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring. |

| C-H Bending | 1100 - 1300 | In-plane bending (scissoring, rocking) of the C-H bonds. |

| C-O Stretch (Methoxy) | 1200 - 1250 | Stretching of the C-O bond of the methoxy group attached to the ring. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. The frequency is sensitive to the molecular conformation. umich.edu |

| Ring Bending/Deformation | 400 - 600 | Out-of-plane bending and deformation modes of the entire pyridine ring. |

The comparison between the experimental FT-IR and FT-Raman spectra and the scaled vibrational frequencies calculated by DFT allows for a detailed and reliable assignment of the fundamental vibrational modes of the molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR, qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR spectra offer unambiguous confirmation of its structure.

In the ¹H NMR spectrum, the protons on the pyridine ring and the methoxy group give rise to distinct signals. The chemical shifts are influenced by the electronic effects of the chloro and methoxy substituents. Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom in the molecule, with the positions of the signals being highly dependent on the local chemical environment. mdpi.comrsc.org Detailed assignments are typically confirmed using two-dimensional NMR experiments. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Pyridine Derivatives

| Compound | Technique | Solvent | Chemical Shift (δ) ppm |

|---|---|---|---|

| 2-Chloro-6-methoxypyridine | ¹H NMR | CDCl₃ | 7.50 (t), 6.89 (d), 6.65 (d), 3.93 (s) chemicalbook.com |

| ¹³C NMR | - | Data not specified in search results | |

| 2-Methylpyridine | ¹H NMR | - | Data not specified in search results |

| ¹³C NMR | CDCl₃ | Experimental data available but specific shifts not detailed in snippets. hmdb.ca |

Quantitative NMR (qNMR) is an advanced application of NMR that allows for the determination of the concentration or purity of a substance. The method relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. By integrating the signals of the analyte and comparing them to the integral of a certified internal standard of known concentration, a precise and accurate quantification can be achieved without the need for identical reference standards for the analyte itself. The weighing procedure for both the analyte and the calibrant significantly impacts the method's uncertainty. enfsi.eu For robust qNMR analysis, duplicate samples are typically prepared to rule out errors in sample preparation. enfsi.eu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to electronic transitions between different energy levels. For aromatic compounds like this compound, the key transitions are typically π→π* and n→π*. The positions of the absorption maxima (λmax) are sensitive to the molecular structure and the surrounding solvent environment.

The solvent can significantly influence the absorption spectrum. slideshare.net This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent molecules. vlabs.ac.in The polarity of the solvent is a critical factor; polar solvents can interact differently with the non-bonding (n), pi (π), and anti-bonding pi (π*) orbitals. youtube.comlibretexts.org

For n→π* transitions, an increase in solvent polarity generally leads to greater stabilization of the polar ground state, widening the energy gap to the excited state. vlabs.ac.in This results in a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift). vlabs.ac.in Conversely, for π→π* transitions, the excited state is often more polar than the ground state. vlabs.ac.in In this case, a more polar solvent will stabilize the excited state more effectively, reducing the energy gap for the transition and causing a shift to a longer wavelength (a bathochromic or red shift). vlabs.ac.inlibretexts.org Studies on related molecules like 2-chloro-6-methoxypyridine have investigated these solvent-dependent shifts. researchgate.net

Table 2: General Solvent Effects on UV-Vis Absorption Maxima (λmax)

| Transition Type | Effect of Increasing Solvent Polarity | Spectral Shift |

|---|---|---|

| n→π | λmax decreases | Hypsochromic (Blue) Shift vlabs.ac.in |

| π→π | λmax increases | Bathochromic (Red) Shift vlabs.ac.in |

X-ray Diffraction Studies for Solid-State Structures

For a compound like this compound, single-crystal X-ray diffraction would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters. researchgate.net While specific crystallographic data for this compound were not found in the provided search results, the general methodology is well-established. The process involves growing a suitable single crystal, mounting it in an X-ray diffractometer, and analyzing the pattern of diffracted X-rays. This data is then used to construct an electron density map from which the atomic positions are determined. jocpr.com Powder XRD can also be used to analyze polycrystalline samples, revealing information about the material's crystalline nature and phases. researchgate.net

Advanced Analytical Methodologies

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. It is widely employed for determining the purity of substances and for monitoring the progress of chemical reactions. For a compound like this compound, GC is an ideal method for quality control.

In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. A Flame Ionization Detector (FID) is commonly used for detection. A GC method for related impurities, such as 2-Chloropyridine (B119429), has been developed using a capillary column to achieve separation. researchgate.net This approach allows for the quantification of impurities at parts-per-million (ppm) levels, which is crucial for ensuring the quality of active pharmaceutical ingredients (APIs) and intermediates. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. The purity of pyridine derivatives, which serve as pharmaceutical intermediates, is often assessed using HPLC. google.com

A typical HPLC method involves a stationary phase (a column packed with small particles, often octadecyl-functionalized silica (B1680970) for reverse-phase chromatography) and a liquid mobile phase that is pumped through the column at high pressure. ptfarm.pl Separation occurs based on the analyte's affinity for the stationary versus the mobile phase. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly. ptfarm.pl

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. usda.gov This hyphenated technique is invaluable for identifying unknown impurities and for quantifying analytes at very low concentrations. shimadzu.com After separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem MS (MS/MS), structural data. nih.gov LC-MS/MS methods are essential for the trace-level analysis of a wide range of compounds in complex matrices. shimadzu.comthermofisher.com

Applications in Agrochemical and Material Sciences Research

Development of Agrochemicals from 2-Chloro-4-methoxypyridine

This compound serves as a crucial precursor in the formulation of a range of agrochemicals designed to enhance crop yield and protection. chemimpex.com Its structural framework is leveraged to create active ingredients for herbicides, fungicides, and insecticides.

The synthesis of novel herbicides is a primary application of this compound and its analogs. The compound serves as a key intermediate in the production of complex herbicidal molecules. For instance, it is involved in the synthesis pathways for sulfonamide herbicides like pyroxsulam. google.com Research has shown that the 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, a derivative of the parent compound, is critical for the high herbicidal activity in certain compounds developed to control key weeds in cereal crops. jst.go.jp

The process often involves leveraging the reactivity of the chlorine atom for substitution reactions to build more complex molecules. For example, this compound can be used to synthesize precursors for triazolopyrimidine and pyridinesulfonamide compounds which are known for their herbicidal use. google.com

Table 1: Examples of Herbicidal Precursors Synthesized from Pyridine (B92270) Derivatives

| Precursor/Derivative | Target Herbicide Class | Reference |

| 2-methoxy-4-(trifluoromethyl)phenyl analogues | Sulfonamide Herbicides (e.g., Pyroxsulam) | jst.go.jp |

| 2-Chloro-4-(trifluoromethyl)pyridine | Sulfonylurea Herbicides | google.com |

| 4-chloro-6-substituted phenoxy-2-phenylpyrimidine | Herbicide Safeners | nih.gov |

This compound is a recognized intermediate in the formulation of fungicidal agents used for crop protection. chemimpex.comchemimpex.comchemimpex.com The pyridine ring is a common feature in many commercial fungicides, and derivatives of this compound are used to develop new compounds with potent antifungal properties. For example, related structures like 2-Chloro-5-(chloromethyl)-4-methoxypyridine are used in the synthesis of novel pyrimidine (B1678525) derivatives that exhibit significant antifungal activities. Research into derivatives such as 4-chloro-6-substituted phenoxy-2-phenylpyrimidines has led to the discovery of compounds with fungicidal activity against pathogens like Sclerotinia sclerotiorum and Thanatephorus cucumeris, in some cases exceeding the efficacy of existing commercial fungicides. nih.gov

The utility of pyridine derivatives extends to the development of insecticides. While direct synthesis from this compound is less commonly cited than for herbicides and fungicides, closely related chlorinated pyridine compounds are fundamental to producing major classes of insecticides. For instance, 2-chloro-5-chloromethylpyridine (CCMP), a related methylpyridine derivative, is a key intermediate for neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid. agropages.com Research has also focused on synthesizing new pyridine derivatives that act as neonicotinoid analogues, with some showing high bioefficacy against pests like the cowpea aphid (Aphis craccivora). acs.org

Table 2: Insecticidal Compounds from Related Pyridine Intermediates

| Intermediate | Resulting Insecticide Class | Target Pest Example | Reference |

| 2-chloro-5-chloromethylpyridine | Neonicotinoids (e.g., Imidacloprid) | Sucking insects | agropages.com |

| Synthesized Pyridine Derivatives | Neonicotinoid Analogues | Cowpea Aphid (Aphis craccivora) | acs.org |

Material Science Applications of this compound Derivatives

In the realm of material science, this compound and its derivatives are employed to create advanced materials with specific, enhanced properties. chemimpex.comchemimpex.com These applications primarily involve the synthesis of specialty polymers and high-performance coatings.

Derivatives of this compound are incorporated into the development of specialty polymers. chemimpex.com The compound's structure can be integrated into polymer backbones or used as a pendant group to impart desired characteristics. The inclusion of these pyridine-based moieties can enhance the thermal stability, durability, and chemical resistance of the resulting polymer. chemimpex.comnetascientific.com This makes them suitable for use in advanced materials designed for demanding industrial applications.

The compound finds applications in the formulation of coatings designed to offer improved durability and resistance to environmental factors. chemimpex.comchemimpex.com When derivatives of this compound are integrated into coating formulations, they can significantly enhance surface properties. These enhancements include increased hardness, better adhesion, and improved resistance to corrosion and UV degradation. Such protective coatings are vital for extending the lifespan and maintaining the integrity of various substrates in harsh conditions. chemimpex.com

Future Research Directions and Emerging Trends for 2 Chloro 4 Methoxypyridine

Green Synthesis and Sustainable Chemistry Approaches

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of pyridine (B92270) derivatives is no exception. Future research on 2-Chloro-4-methoxypyridine will likely prioritize the development of "green" synthetic routes that are more environmentally friendly, cost-effective, and safer. rasayanjournal.co.inresearchgate.net This involves a departure from traditional methods that often rely on harsh conditions and hazardous reagents. thieme-connect.com

Key areas of focus in green synthesis include:

Waste Reduction: Innovations aim to minimize the generation of hazardous waste. For instance, a patented synthesis for a related pyridine derivative, 4-chloro-3-methoxy-2-methyl-4-pyridine, utilizes Dimethyl Formamide (DMF) to absorb excess phosphorus oxychloride, a toxic reagent, thereby reducing the formation of acidic wastewater. google.com

Solvent Minimization: Research is exploring methods that reduce the volume of organic solvents. One approach involves carrying out multi-step syntheses without isolating intermediate products, which improves productivity and decreases solvent usage. researchgate.net

Energy Efficiency: Developing reactions that proceed under milder conditions, such as lower temperatures, is a core principle of green chemistry. rsc.org The goal is to conserve energy throughout the manufacturing process. rasayanjournal.co.in

Alternative Reagents: The use of less hazardous reagents is a critical aspect. For example, this compound can be prepared from 2-chloro-4-nitropyridine (B32982) and sodium methoxide, a route that can be optimized for greener conditions. sigmaaldrich.com

Table 1: Comparison of Traditional vs. Green Synthesis Goals for Pyridine Derivatives

| Feature | Traditional Approach | Green Chemistry Goal | Potential Impact |

|---|---|---|---|

| Reagents | Often uses harsh or toxic reagents (e.g., excessive phosphorus oxychloride). google.com | Use of less hazardous, recyclable, or catalytic reagents. rsc.org | Improved safety and reduced environmental toxicity. |

| Solvents | High volumes of volatile organic solvents. rasayanjournal.co.in | Reduced solvent use, or use of water or green solvents. researchgate.net | Lowered VOC emissions and waste treatment costs. |

| Process | Multi-step with isolation of intermediates. | One-pot or telescoping synthesis to reduce steps. researchgate.net | Increased efficiency, reduced waste and energy use. |

| Waste | Significant generation of by-products and acidic wastewater. google.com | Designing reactions with high atom economy to minimize waste. rsc.org | Lower environmental footprint and disposal costs. |

Exploration of Novel Reactivity Patterns

The functional groups of this compound—a halogen at the C2 position and an electron-donating methoxy (B1213986) group at the C4 position—create a unique electronic profile that dictates its reactivity. The C2 and C4 positions of the pyridine ring are naturally more electrophilic. thieme-connect.com Future research will delve deeper into harnessing this inherent reactivity to forge new molecular architectures.

Emerging areas of exploration include:

Advanced Cross-Coupling Reactions: While Suzuki coupling is already used to create derivatives, there is potential to apply a broader range of modern cross-coupling techniques to introduce novel substituents at the C2 position. researchgate.netnih.gov

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a powerful strategy for creating complex molecules with high atom economy. mdpi.com This avoids the need for pre-functionalized starting materials.

Tandem Reactions: Designing multi-step reactions that occur in a single pot (tandem or cascade reactions) can lead to the rapid construction of complex functionalized pyridines from simple precursors. beilstein-journals.org

Frustrated Lewis Pairs (FLPs): The application of FLP chemistry, which involves the use of a Lewis acid and a bulky Lewis base that cannot form a classical adduct, represents a novel strategy for the metal-free activation and functionalization of N-heterocycles like pyridine. d-nb.info This could open new, previously inaccessible reaction pathways.

Table 2: Potential Novel Reactions for this compound

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Transition-Metal-Catalyzed Cyclization | Using transition metals to catalyze the formation of new rings involving the pyridine core. researchgate.net | Synthesis of fused heterocyclic systems with novel properties. |

| Radical Addition | Functionalizing the pyridine ring through radical addition reactions, often under mild, visible-light-induced conditions. thieme-connect.commdpi.com | Introduction of alkyl, perfluoroalkyl, and other functional groups. mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Exploring the displacement of the C2-chloro group with a wider array of complex nucleophiles. | Creation of diverse libraries of 2-substituted-4-methoxypyridines for screening. |

| Metal-Free Derivatization | Utilizing methods like those involving main-group chemistry to modify the pyridine core without transition metals. thieme-connect.com | Development of more sustainable and cost-effective synthetic routes. |

Expanding Applications in Targeted Drug Delivery Systems

Pyridine derivatives are integral to medicinal chemistry, forming the structural core of numerous therapeutic agents. nih.govfrontiersin.org The unique structure of this compound makes it an attractive scaffold for developing new drugs. A significant future trend is its application in targeted drug delivery and precision medicine. ijsat.org

Future research will likely focus on:

Ligand Development for Receptors: The pyridine scaffold can be modified to create high-affinity ligands for specific biological targets. For example, a novel series of compounds based on a complex pyridine structure showed high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), highlighting their potential as imaging agents in positron emission tomography (PET). acs.org

Conjugation to Targeting Moieties: this compound can serve as a linker or core structure to which targeting molecules (e.g., antibodies, peptides) are attached. This would allow for the specific delivery of a therapeutic payload to diseased cells, such as cancer cells, minimizing off-target effects.

Prodrug Design: The compound can be incorporated into prodrugs, which are inactive molecules that are converted into active drugs inside the body, often at a specific site. This can improve the pharmacokinetic profile of a drug.

Bioavailability Enhancement: The methoxy group can influence the solubility and lipophilicity of a molecule. chemimpex.com By carefully designing derivatives of this compound, it may be possible to enhance the bioavailability of drugs that are otherwise difficult for the body to absorb. ijsat.org

Advanced Materials with Integrated this compound Moieties

Beyond pharmaceuticals, pyridine-containing compounds are finding increasing use in materials science. chemimpex.com The incorporation of this compound and its derivatives into polymers and other materials can impart unique and desirable properties.

Emerging trends in this area include:

Functional Polymers: The unique chemical structure of pyridine derivatives allows for their incorporation into polymers, which can lead to materials with enhanced thermal stability or electrical conductivity. cionpharma.com This has potential applications in the electronics and aerospace industries.

Organic Electronics: Pyridine derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic semiconductors. The electronic properties of the this compound core could be tuned through chemical modification to create materials suitable for these applications.

Non-Linear Optical (NLO) Materials: Some heterocyclic compounds exhibit significant NLO properties, which are crucial for applications in telecommunications and optical computing. A computational study on a related compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, found that its dimer exhibited NLO activity thirty times greater than that of urea, a standard NLO material. tandfonline.com This suggests that materials based on the 2-chloro-methoxypyridine scaffold could be promising NLO candidates.

Big Data and Artificial Intelligence in the Discovery and Optimization of this compound Derivatives

The integration of big data and artificial intelligence (AI) is revolutionizing drug discovery and materials science. scielo.br These computational tools can dramatically accelerate the design-build-test-learn cycle for developing new molecules based on the this compound scaffold.

Future applications of AI in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can build models that predict the biological activity or material properties of new derivatives based on their chemical structure. scielo.br This allows researchers to prioritize the synthesis of the most promising candidates.

In Silico Screening: Large virtual libraries of this compound derivatives can be rapidly screened against computational models of biological targets (e.g., enzymes, receptors) or for desired material properties. nih.gov

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

Synthesis Route Optimization: AI can be used to predict optimal reaction conditions and even suggest novel synthetic routes, contributing to the development of more efficient and sustainable chemical processes.

Table 3: Role of AI/Big Data in the Development of this compound Derivatives

| AI/Big Data Application | Description | Potential Advantage |

|---|---|---|

| Virtual Library Screening | Computationally screen millions of virtual derivatives for potential activity. | Massively accelerates the identification of lead compounds. |

| Predictive Modeling (QSAR/ADMET) | Use machine learning to predict efficacy, pharmacokinetics, and toxicity. scielo.brnih.gov | Reduces the cost and time of preclinical development by focusing on high-potential candidates. |

| De Novo Design | Generate entirely new molecular structures optimized for a specific target or property. | Expands the accessible chemical space beyond known derivatives. |

| Reaction Prediction | Predict the outcomes and optimal conditions for chemical reactions. | Aids in designing efficient and green synthetic pathways. |

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-Chloro-4-methoxypyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or halogenation reactions. For example, substituting a hydroxyl or amino group at the 4-position of pyridine with methoxy under alkaline conditions (e.g., NaOH in DMSO) can yield the target compound. Chlorination at the 2-position may employ reagents like POCl₃ or PCl₅ under reflux . Temperature and solvent polarity significantly impact yield; polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (~80–100°C) accelerate reaction kinetics . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate high-purity product (>95%) .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy group at the 4-position is electron-donating, activating the pyridine ring toward electrophilic substitution, while the 2-chloro group acts as a leaving site for nucleophilic displacement. Computational studies using density-functional theory (DFT) reveal that the LUMO (lowest unoccupied molecular orbital) is localized at the 2-position, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimized protocols use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in toluene/water mixtures at 80–100°C .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR shows distinct singlet peaks for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). <sup>13</sup>C NMR confirms the Cl substituent (C-Cl at ~δ 125–135 ppm).

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]<sup>+</sup>) and isotopic pattern matching Cl.

- IR : Stretching frequencies for C-O (methoxy) appear at ~1250 cm⁻¹, and C-Cl at ~550–650 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in catalytic reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G* level) model transition states to predict regioselectivity. For example, in palladium-catalyzed couplings, the activation energy for oxidative addition at the 2-position is lower (~15 kcal/mol) compared to other sites due to electron withdrawal by the Cl substituent. Solvent effects are incorporated via the polarizable continuum model (PCM), showing toluene stabilizes the transition state better than DMSO .

Q. What mechanisms explain the stability of this compound under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions, the methoxy group undergoes protonation, increasing ring electron deficiency and accelerating hydrolysis of the Cl group. In basic media (pH > 10), the methoxy group deprotonates, forming a resonance-stabilized phenoxide intermediate that inhibits Cl displacement. Kinetic studies (HPLC monitoring) show a 10-fold faster degradation rate in 1M HCl vs. 1M NaOH .

Q. How do steric and electronic effects of this compound influence its utility as a ligand in coordination chemistry?

- Methodological Answer : The methoxy group’s electron-donating nature enhances metal-ligand σ-donation, while the Cl substituent provides π-accepting capability. X-ray crystallography of Pd(II) complexes reveals a distorted square-planar geometry with bond lengths of Pd-N (2.05 Å) and Pd-Cl (2.30 Å). Comparative studies with 4-methoxypyridine (lacking Cl) show lower catalytic activity in Heck reactions, confirming the Cl’s role in stabilizing transition states .

Q. What strategies mitigate competing side reactions (e.g., dechlorination) during functionalization of this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd/Cu bimetallic systems to suppress β-hydride elimination, a common dechlorination pathway.

- Solvent Optimization : Non-polar solvents (e.g., THF) reduce radical-mediated Cl loss observed in DMSO.

- Additives : Silver salts (Ag₂O) sequester chloride ions, shifting equilibrium toward the desired product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.